molecular formula C8H6BrI B12441448 C8H6BrI

C8H6BrI

Cat. No.: B12441448
M. Wt: 308.94 g/mol
InChI Key: JIVGFMUGTDJRNC-UHFFFAOYSA-N
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Description

C₈H₆BrI, or 2-bromo-5-iodo-1,3-dimethylbenzene, is a dihalogenated aromatic compound featuring bromine and iodine substituents on a dimethylbenzene backbone. Its molecular structure has been crystallographically characterized, revealing weak intramolecular C–H···Br hydrogen bonds that stabilize non-planar five-membered rings . Key properties include:

  • Molecular weight: 291.94 g/mol
  • Melting point: 371–372 K
  • Crystal system: Orthorhombic (space group Pnma) with unit cell parameters a = 11.049 Å, b = 7.198 Å, c = 13.150 Å .
  • Synthesis: Typically prepared via controlled evaporation of ethanol solutions, yielding crystals suitable for X-ray diffraction analysis .

This compound serves as a versatile intermediate in organic synthesis, particularly for constructing functional molecules in materials science and medicinal chemistry .

Properties

IUPAC Name

1-bromo-3-(2-iodoethenyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrI/c9-8-3-1-2-7(6-8)4-5-10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVGFMUGTDJRNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2-iodoethenyl)benzene can be synthesized through a multi-step process involving the bromination and iodination of benzene derivatives.

Industrial Production Methods: Industrial production of 1-bromo-3-(2-iodoethenyl)benzene typically involves large-scale bromination and iodination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(2-iodoethenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromo-3-(2-iodoethenyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-bromo-3-(2-iodoethenyl)benzene involves its ability to participate in various chemical reactions due to the presence of reactive bromine and iodine atoms. These halogen atoms can undergo substitution, coupling, and other reactions, allowing the compound to interact with different molecular targets and pathways. The specific mechanism depends on the type of reaction and the conditions under which it is carried out .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with C₈H₆BrI:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (K) Key Applications
2-Bromo-5-chloro-1,3-dimethylbenzene C₈H₆BrCl 229.49 Br, Cl, CH₃ 368–370 Pharmaceutical intermediates
7-Bromobenzo[b]thiophene-2-carboxylic acid C₉H₅BrO₂S 257.10 Br, COOH, thiophene 473–475 Organic electronics, drug design
(3-Bromo-5-chlorophenyl)boronic acid C₆H₅BBrClO₂ 235.27 Br, Cl, B(OH)₂ 408–410 Suzuki-Miyaura cross-coupling
5-Bromo-1H-indole-3-carboxamide C₈H₆BrN₃O 238.97 Br, indole, CONH₂ 523–525 Anticancer research

Notes:

  • Halogenated aromatics (e.g., C₈H₆BrCl) exhibit comparable thermal stability and reactivity due to the electron-withdrawing effects of halogens .
  • Heterocyclic derivatives (e.g., benzo[b]thiophene) show enhanced π-conjugation, making them suitable for optoelectronic applications .
  • Boronic acids (e.g., C₆H₅BBrClO₂) are pivotal in cross-coupling reactions but differ in solubility and bioavailability compared to pure hydrocarbons .

Physicochemical Properties

Thermal Stability
  • C₈H₆BrI has a higher melting point (371–372 K) than C₈H₆BrCl (368–370 K), attributed to stronger van der Waals interactions from the larger iodine atom .
  • Benzo[b]thiophene derivatives (e.g., C₉H₅BrO₂S) exhibit even higher melting points (~473 K) due to rigid heterocyclic frameworks .
Solubility and Reactivity
  • C₈H₆BrI is sparingly soluble in polar solvents (e.g., ethanol) but dissolves readily in chloroform or dichloromethane .
  • Boronic acids (e.g., C₆H₅BBrClO₂) show moderate aqueous solubility (0.24 mg/mL) due to hydrophilic –B(OH)₂ groups, unlike hydrophobic C₈H₆BrI .

Spectroscopic Characterization

  • NMR : C₈H₆BrI exhibits distinct ¹H NMR signals for methyl groups (δ ~2.4 ppm) and aromatic protons (δ ~7.1–7.5 ppm). The iodine atom causes significant deshielding of adjacent protons .
  • Mass Spectrometry : High-resolution mass spectra (HRMS) confirm the molecular ion peak at m/z 290.8832 (calculated for C₈H₆BrI⁺) .
  • X-ray Crystallography : Crystal packing analysis reveals weak C–H···Br interactions and disorder in methyl hydrogen positions .

Comparatively, benzo[b]thiophene derivatives show characteristic IR stretches for C=O (~1700 cm⁻¹) and S–C (~700 cm⁻¹) bonds .

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